5,6-Dimethoxynicotinaldehyde

Description

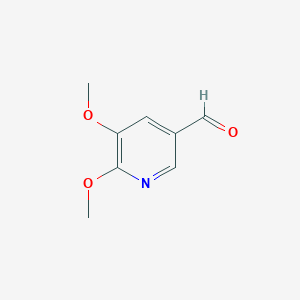

5,6-Dimethoxynicotinaldehyde (CAS: 898772-78-6) is a pyridine derivative featuring a nicotinaldehyde backbone with methoxy (-OCH₃) substituents at positions 5 and 6 and an aldehyde (-CHO) group at position 3 . Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. This compound is structurally significant due to its electron-rich aromatic system, influenced by the electron-donating methoxy groups, which modulate reactivity at the aldehyde site. It serves as a key intermediate in organic synthesis, particularly in the preparation of oxime derivatives (e.g., this compound oxime, CAS: N/A), which are relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

5,6-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQOHVMOURVZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557127 | |

| Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-99-9 | |

| Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxynicotinaldehyde typically involves the oxidation of 2,3-dimethoxy-5-vinylpyridine. The process can be summarized in the following steps:

Stage 1: 2,3-dimethoxy-5-vinylpyridine is reacted with osmium (VIII) oxide and 4-methylmorpholine N-oxide in tetrahydrofuran and water at room temperature for 30 minutes.

Stage 2: Sodium periodate is added to the reaction mixture, which is then stirred at room temperature for 12 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products:

Oxidation: 5,6-Dimethoxynicotinic acid.

Reduction: 5,6-Dimethoxynicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethoxynicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxynicotinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Effects |

|---|---|---|---|---|---|

| This compound | 898772-78-6 | C₈H₉NO₃ | 167.16 | 5-OCH₃, 6-OCH₃, 3-CHO | Strong electron-donating effects from two methoxy groups; enhances aldehyde electrophilicity. |

| 6-Methoxynicotinaldehyde | 65873-72-5 | C₇H₇NO₂ | 137.14 | 6-OCH₃, 3-CHO | Moderate electron donation from single methoxy; less polarized aldehyde. |

| 6-Ethoxy-5-Methylnicotinaldehyde | N/A | C₉H₁₁NO₂ (inferred) | 165.19 (calculated) | 5-CH₃, 6-OCH₂CH₃, 3-CHO | Ethoxy group offers stronger electron donation than methoxy; methyl introduces steric hindrance. |

Structural and Electronic Differences

Substituent Effects: this compound: The dual methoxy groups at positions 5 and 6 create a highly electron-rich pyridine ring, increasing the electrophilicity of the aldehyde group. This enhances its reactivity in nucleophilic additions (e.g., oxime formation) compared to analogs with fewer electron-donating groups . 6-Ethoxy-5-Methylnicotinaldehyde: The ethoxy group (OCH₂CH₃) provides greater electron donation than methoxy, but the methyl group at position 5 introduces steric bulk, which may hinder access to the aldehyde site in sterically sensitive reactions .

Molecular Weight and Solubility :

- The higher molecular weight of this compound (167.16 g/mol) compared to 6-Methoxynicotinaldehyde (137.14 g/mol) suggests differences in solubility profiles. Methoxy groups generally improve solubility in polar solvents, but the dual substitution in this compound may reduce crystallinity relative to its analogs.

Biological Activity

5,6-Dimethoxynicotinaldehyde is a compound derived from nicotinic acid, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

- SMILES Notation :

COC1=C(C=CC(=C1C=O)OC)N=C(N)C

This compound features a pyridine ring with methoxy groups at the 5 and 6 positions and an aldehyde group at the 3 position, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of nicotinaldehyde, including this compound, exhibit significant antimicrobial activity. A study demonstrated that nicotinaldehyde derivatives can inhibit various bacterial strains, suggesting their potential as therapeutic agents against infections caused by resistant bacteria .

Inhibition of Nicotinamidases

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid. Studies have shown that this compound acts as a competitive inhibitor of these enzymes. The inhibition occurs in the low micromolar range, indicating that this compound could be significant in regulating NAD+ homeostasis in cells . This property is particularly relevant in pathogenic bacteria where nicotinamidases play a crucial role in survival and virulence.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various methods. One notable approach involves reacting substituted nicotinaldehydes with appropriate amines or other nucleophiles under acidic conditions. The reaction conditions can be optimized to yield high purity and yield of the desired product .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

- Antibacterial Activity : A study investigated the antibacterial efficacy of various nicotinaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial properties comparable to established antibiotics .

- Mechanism of Action : Research on the mechanism by which this compound inhibits nicotinamidases revealed that it forms a thiohemiacetal complex with the enzyme's catalytic cysteine residue. This interaction is critical for understanding how this compound can modulate enzyme activity and potentially affect microbial metabolism .

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have highlighted its potential role in treating diseases associated with NAD+ dysregulation, such as neurodegenerative disorders. By modulating nicotinamide levels through nicotinamidase inhibition, this compound could offer novel treatment avenues .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.